molecular formula C19H22ClN3O2S B5978654 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B5978654
M. Wt: 391.9 g/mol
InChI Key: STUUCDFIAKZZBR-UHFFFAOYSA-N
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Description

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and piperidine rings, followed by their functionalization and coupling.

    Thiophene Functionalization: The thiophene ring is chlorinated at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Piperidine Functionalization: The piperidine ring is synthesized and functionalized with a carbonyl group at the 4-position.

    Coupling Reaction: The chlorinated thiophene and the functionalized piperidine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The pyridine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the final amide bond.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-bromothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
  • 3-[1-(5-fluorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide

Uniqueness

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-17-5-4-16(26-17)19(25)23-10-7-14(8-11-23)3-6-18(24)22-13-15-2-1-9-21-12-15/h1-2,4-5,9,12,14H,3,6-8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUUCDFIAKZZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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